2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant impact on the biological activity and physical properties of compounds, making it a valuable component in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-propylpiperazine with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its structural features, it is explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or activating biological pathways. The piperazine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperazines and acetamides. For example:
1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one: This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), used in cancer treatment.
Trifluoromethylpyridines: These compounds are widely used in agrochemicals and pharmaceuticals due to their unique properties.
The uniqueness of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of the trifluoromethyl group and the piperazine ring, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-2-6-21-7-9-22(10-8-21)12-15(23)20-14-5-3-4-13(11-14)16(17,18)19/h3-5,11H,2,6-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEVNYBLZOIPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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